S-Bis-(PEG4-Boc)
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Overview
Description
S-Bis-(PEG4-Boc) is a compound that features two t-butyl ester groups, which can be removed under acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases the water solubility of the compound . This compound is often used in research settings due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Bis-(PEG4-Boc) typically involves the reaction of PEG4 with t-butoxycarbonyl chloride and t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butyl ester groups are introduced to protect the functional groups during the synthesis process .
Industrial Production Methods
In an industrial setting, the production of S-Bis-(PEG4-Boc) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
S-Bis-(PEG4-Boc) undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Substitution: The PEG spacer can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Acidic Conditions: Used for the removal of t-butyl ester groups.
Base Catalysts: Employed in substitution reactions to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include carboxylic acids and substituted PEG derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Bis-(PEG4-Boc) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Bis-(PEG4-Boc) involves the removal of t-butyl ester groups under acidic conditions, which exposes the functional groups for further reactions. The PEG spacer increases the solubility and stability of the compound, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
t-Butoxycarbonyl-PEG4-S-PEG4-tosylate: Similar structure but with a tosylate group instead of a t-butyl ester.
t-Butoxycarbonyl-PEG4-S-PEG4-methyl ester: Contains a methyl ester group instead of a t-butyl ester.
Uniqueness
S-Bis-(PEG4-Boc) is unique due to its dual t-butyl ester groups and PEG spacer, which provide enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZQFVHWCXLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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